Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2. It is a versatile compound used in various scientific research fields due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: tert-butyl 3-azetidinecarboxylate and cyclohexylamine.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran, and catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors and automated systems are employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate is unique due to its cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
DYDGGGDWIJLPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCCCC2 |
Origin of Product |
United States |
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